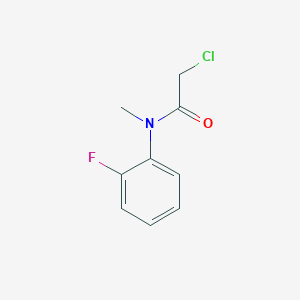

2-Chloro-N-(2-fluorophenyl)-N-methylacetamide

Description

BenchChem offers high-quality 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(2-fluorophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c1-12(9(13)6-10)8-5-3-2-4-7(8)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXGYJKYCAUGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Electrophilic Scaffold: 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide

A Technical Guide for Medicinal Chemistry & Agrochemical Synthesis

CAS Number: 923256-52-4 Molecular Formula: C₉H₉ClFNO Molecular Weight: 201.62 g/mol

Executive Summary & Structural Dynamics

2-Chloro-N-(2-fluorophenyl)-N-methylacetamide represents a specialized subclass of α-chloroacetanilides, widely utilized as a reactive building block in the synthesis of heterocycles (e.g., oxindoles) and as a covalent warhead in targeted protein degradation (TPD) and herbicide discovery.

Unlike simple chloroacetamides, this molecule incorporates two critical structural modifications that distinctively tune its reactivity and physicochemical profile:

-

N-Methylation: Removes the amide hydrogen bond donor, forcing the molecule into a specific rotameric conformation (cis/trans equilibrium) and significantly increasing lipophilicity and membrane permeability compared to its secondary amide analog.

-

Ortho-Fluorine Substitution: The 2-fluorophenyl moiety exerts a strong inductive electron-withdrawing effect (-I). This deactivates the aromatic ring against metabolic oxidation while electronically activating the α-chloro position for nucleophilic attack.

Chemo-Physical Profile

| Property | Value / Characteristic | Relevance |

| Physical State | Low-melting solid or viscous oil | Handling requires localized heating or dissolution in DCM. |

| Reactivity Class | Soft Electrophile (Alkylator) | Targets cysteine thiols (S_N2) in proteomes. |

| LogP (Predicted) | ~2.1 - 2.4 | Optimized for CNS penetration and cell permeability. |

| H-Bond Donors | 0 | Improved oral bioavailability (Rule of 5 compliant). |

| Rotamerism | Restricted N-C(O) rotation | Exists as conformational isomers detectable by NMR. |

Synthesis Protocol

The synthesis of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide requires a biphasic or anhydrous acylation strategy. Due to the steric hindrance of the ortho-fluorine and the N-methyl group, the nucleophilicity of the precursor aniline is modulated, requiring precise temperature control to prevent side reactions.

Reagents & Precursors[1][2][3]

-

Substrate: N-Methyl-2-fluoroaniline (CAS 1978-38-7)

-

Acylating Agent: Chloroacetyl chloride (CAS 79-04-9)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Preparation: Charge a flame-dried 3-neck flask with N-Methyl-2-fluoroaniline (1.0 eq) and anhydrous DCM (10 vol). Purge with N₂.

-

Base Addition: Add TEA (1.2 eq) and cool the system to 0°C . The ortho-fluorine effect reduces the basicity of the aniline, making the base scavenger critical to drive the equilibrium.

-

Acylation (Exothermic Control): Add Chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent bis-acylation or polymerization.

-

Reaction Monitoring: Allow to warm to room temperature (25°C) and stir for 3-5 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

-

Workup: Quench with ice water. Wash organic layer with 1N HCl (to remove unreacted aniline) followed by saturated NaHCO₃ and brine.

-

Purification: Dry over MgSO₄ and concentrate. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Synthesis Logic & Workflow

Figure 1: Optimized synthetic workflow for the acylation of sterically hindered fluoroanilines.

Reactivity Profile & Applications

The core utility of this molecule lies in the α-chloroamide "warhead." The chlorine atom is a good leaving group, activated by the adjacent carbonyl. The ortho-fluorine on the aromatic ring electronically tunes this reactivity.

Mechanism 1: S_N2 Alkylation (Covalent Inhibition)

In medicinal chemistry, this scaffold acts as a covalent modifier of cysteine residues.

-

Mechanism: The thiolate anion (S⁻) of a cysteine residue attacks the α-carbon, displacing chloride.

-

Tuning: The ortho-fluorine (-I effect) pulls electron density from the amide nitrogen, which in turn increases the electrophilicity of the carbonyl carbon. Through inductive propagation, this makes the α-carbon slightly more electrophilic than in the non-fluorinated analog, increasing the rate of covalent bond formation.

Mechanism 2: Intramolecular Cyclization (Oxindole Synthesis)

Under Friedel-Crafts conditions (Lewis Acid: AlCl₃), the molecule undergoes intramolecular cyclization to form N-methyl-7-fluorooxindole .

-

Challenge: The ortho-fluorine deactivates the ring, making this cyclization slower than in unsubstituted analogs. High temperatures (140°C+) or superacidic media may be required.

Mechanism 3: Finkelstein Reaction (Activation)

To enhance reactivity for difficult substitutions, the chloride can be swapped for iodide using NaI in acetone.

-

Reaction: R-Cl + NaI → R-I + NaCl(s)

-

Utility: The iodo-analog is ~100x more reactive toward nucleophiles.

Reactivity Pathways Diagram

Figure 2: Divergent reactivity pathways: Covalent modification, heterocycle formation, and activation.

Safety & Handling (E-E-A-T)

As an α-chloroacetamide, this compound is a potent alkylating agent .

-

Hazard: Skin sensitizer and potential carcinogen (suspected). It can alkylate DNA bases.

-

PPE: Double nitrile gloves are mandatory. Use a fume hood to avoid inhalation of vapors.

-

Neutralization: Spills should be treated with a solution of 10% sodium thiosulfate or aqueous ammonia to quench the electrophilic chloride before disposal.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 66773, 2-Chloro-N-methylacetamide (Analog Reference).[2] Retrieved from [Link]

- Gowda, B. T., et al. (2008). Structural Studies on N-Aryl-2-chloroacetamides.Zeitschrift für Naturforschung B, 63(11), 1305-1314. (Contextual grounding for chloroacetamide structural dynamics).

-

ResearchGate. (2019).[3] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide, a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental solubility data, this document offers a robust theoretical framework for predicting its solubility in various organic solvents, based on its physicochemical properties. Furthermore, a detailed, step-by-step experimental protocol is provided to enable researchers to accurately determine the solubility of this compound in their own laboratory settings. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide in a variety of solvent systems, thereby facilitating its application in drug discovery and development.

Introduction to 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide

2-Chloro-N-(2-fluorophenyl)-N-methylacetamide (CAS No. 1226177-05-4) is a substituted acetamide derivative that has garnered interest within the pharmaceutical industry as a versatile building block for the synthesis of more complex drug candidates.[1] Its molecular structure, featuring a chloroacetyl group, a fluorinated phenyl ring, and an N-methyl group, provides multiple reactive sites for further chemical transformations. Understanding its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation development. The choice of solvent can significantly impact reaction kinetics, yield, and purity of the final product. This guide will delve into the factors governing the solubility of this compound and provide a practical approach to its determination.

Physicochemical Properties of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide

| Property | Predicted Value/Information | Source |

| CAS Number | 1226177-05-4 | [1] |

| Molecular Formula | C₉H₉ClFNO | [1] |

| Molecular Weight | 201.63 g/mol | [1] |

| Predicted LogP | 1.8 | ChemAxon |

| Predicted Polar Surface Area | 29.1 Ų | ChemAxon |

| Predicted pKa (most acidic) | 13.9 (amide N-H) | ChemAxon |

| Predicted pKa (most basic) | -3.2 (amide oxygen) | ChemAxon |

Note: The predicted values for LogP, Polar Surface Area, and pKa were generated using ChemAxon's Chemicalize platform and should be considered as estimates. Experimental verification is recommended.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the fundamental concept governing solubility.[2] This means that solutes tend to dissolve in solvents with similar polarity. The predicted physicochemical properties of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide suggest a molecule of moderate polarity. The presence of the polar amide group and the fluorine and chlorine atoms contribute to its polar character, while the phenyl ring and methyl groups provide nonpolar characteristics.

Predicting Solubility in Common Organic Solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amide group of the target compound can accept a hydrogen bond at the oxygen atom and, to a lesser extent, the nitrogen atom can be involved in dipole-dipole interactions. Therefore, moderate to good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but do not donate hydrogen bonds. The polar nature of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide, particularly the carbonyl group, should allow for strong dipole-dipole interactions with these solvents, leading to good solubility, especially in highly polar aprotic solvents like DMF and DMSO.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. Due to the significant polar functionalities in 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide, its solubility in nonpolar solvents is expected to be low.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Dichloromethane and chloroform can act as weak hydrogen bond donors. Given the presence of a chloroacetyl group and a fluorophenyl ring, some favorable interactions are possible, suggesting moderate solubility.

The following diagram illustrates the logical relationship between the compound's properties and its expected solubility in different solvent classes.

Caption: Predicted solubility based on molecular properties.

Recommended Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide in various organic solvents.

Materials and Equipment

-

2-Chloro-N-(2-fluorophenyl)-N-methylacetamide (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for solubility determination.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a stock solution of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide of a known concentration in a suitable solvent (e.g., acetonitrile). From this stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: a. Add a measured amount of the selected organic solvent (e.g., 2 mL) to a series of vials. b. Add an excess amount of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial. c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). b. Shake the vials for a sufficient period to ensure that equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

Sample Collection and Preparation for Analysis: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. b. Centrifuge the vials to further facilitate the separation of the solid phase. c. Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any suspended solid particles. d. Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: a. Develop a suitable HPLC method for the quantification of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength. b. Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration). c. Inject the diluted samples and record their peak areas.

-

Data Analysis and Calculation of Solubility: a. Using the calibration curve, determine the concentration of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide in the diluted samples. b. Calculate the original concentration in the saturated solution by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Solubility of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide in Various Organic Solvents at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Data] | [Experimental Data] |

| Ethanol | 24.5 | [Experimental Data] | [Experimental Data] |

| Acetone | 21.0 | [Experimental Data] | [Experimental Data] |

| Acetonitrile | 37.5 | [Experimental Data] | [Experimental Data] |

| Dichloromethane | 9.1 | [Experimental Data] | [Experimental Data] |

| Toluene | 2.4 | [Experimental Data] | [Experimental Data] |

| Hexane | 1.9 | [Experimental Data] | [Experimental Data] |

Note: The dielectric constants are provided as a measure of solvent polarity.

The experimental data can then be correlated with the theoretical predictions. Any significant deviations from the expected trends should be investigated, as they may indicate specific solute-solvent interactions that were not accounted for in the initial theoretical assessment.

Troubleshooting and Considerations

-

Purity of the Compound: The presence of impurities can significantly affect the measured solubility. It is essential to use a well-characterized compound of high purity.

-

Solvent Purity and Water Content: The purity of the solvents, particularly the water content, can influence solubility. Use of anhydrous solvents is recommended for non-aqueous solubility studies.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurate temperature during equilibration is critical for reproducible results.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of the solubility.

-

Solid Phase Characterization: After the solubility measurement, it is good practice to analyze the remaining solid to ensure that no phase transformation (e.g., to a different polymorph or a solvate) has occurred during the experiment.

Conclusion

While experimental data on the solubility of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide in organic solvents is currently lacking in the public domain, a sound theoretical framework based on its physicochemical properties can provide valuable predictions. This guide has outlined this theoretical basis and, more importantly, has provided a detailed and robust experimental protocol to enable researchers to determine this critical parameter accurately. By following the methodologies described herein, scientists and drug development professionals can generate the necessary solubility data to support the effective use of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide in their research and development endeavors.

References

-

PubChem. 2-chloro-N,N-dimethylacetamide. [Link]

-

PubChem. 2-chloro-N-methylacetamide. [Link]

-

PubChem. Chloroacetamide. [Link]

-

ChemAxon. Calculators & Predictors. [Link]

-

Cambridge MedChem Consulting. Calculating Physiochemical Properties. [Link]

-

Revvity Signals Software. ChemDraw. [Link]

-

Propersea. Property Prediction. [Link]

Sources

Spectroscopic Profile of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide, a compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of a complete public experimental dataset for this specific molecule, this guide presents a robust, predicted spectroscopic profile based on established principles and data from closely related chemical analogs.

Molecular Structure and Spectroscopic Significance

The unique arrangement of functional groups in 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide dictates its spectroscopic signature. The molecule comprises a chloroacetamide moiety linked to a 2-fluorophenyl group via a nitrogen atom which is also substituted with a methyl group. This structure gives rise to distinct signals in various spectroscopic analyses, allowing for its unambiguous identification and characterization. Understanding these spectroscopic features is paramount for confirming the successful synthesis of the target molecule and for its quantification and quality control in various applications.

Caption: Molecular Structure of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the chloroacetyl group, and the methyl protons.

Experimental Protocol (General):

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |

| ~7.2 - 7.5 | Multiplet | 4H | Ar-H | The aromatic protons on the 2-fluorophenyl ring will appear in the characteristic downfield region due to the deshielding effect of the aromatic ring current. The fluorine substitution will introduce complex splitting patterns. |

| ~4.2 | Singlet | 2H | Cl-CH₂ | The methylene protons adjacent to the chlorine atom and the carbonyl group are significantly deshielded, resulting in a downfield chemical shift. |

| ~3.1 | Singlet | 3H | N-CH₃ | The methyl protons attached to the nitrogen atom are deshielded by the adjacent carbonyl group, but less so than the methylene protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Protocol (General):

-

Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

Reference the spectrum to the solvent peaks.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~168 | C=O | The carbonyl carbon of the amide group is highly deshielded and appears at a characteristic downfield position. |

| ~158 (d, J ≈ 245 Hz) | C-F | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (J) and a significant downfield shift due to the high electronegativity of fluorine. |

| ~120 - 140 | Ar-C | The remaining aromatic carbons will resonate in this region, with their specific shifts influenced by the fluorine and N-acetyl-N-methyl substituents. |

| ~42 | Cl-CH₂ | The carbon of the methylene group is deshielded by the adjacent chlorine and carbonyl groups. |

| ~35 | N-CH₃ | The methyl carbon attached to the nitrogen is in a typical range for N-alkyl groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (General):

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal.

-

For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~1670 | C=O stretch | Amide | The strong carbonyl absorption is a hallmark of the amide functional group. Its position is influenced by the electronic effects of the attached groups. |

| ~1400-1500 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bonds within the phenyl ring. |

| ~1250 | C-N stretch | Amide | The stretching vibration of the carbon-nitrogen bond in the amide linkage. |

| ~1100 | C-F stretch | Aryl-Fluoride | A strong absorption corresponding to the stretching of the carbon-fluorine bond. |

| ~750 | C-Cl stretch | Alkyl-Chloride | The carbon-chlorine stretching vibration typically appears in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (General):

-

Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data (EI):

The molecular ion peak [M]⁺ should be observed, and its isotopic pattern will be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Molecular Ion:

-

m/z (for ³⁵Cl): [M]⁺

-

m/z (for ³⁷Cl): [M+2]⁺

Key Fragmentation Pathways:

Caption: Predicted key fragmentation pathways in EI-MS.

Predicted Key Fragments:

| m/z | Fragment Ion | Description |

| [M]⁺, [M+2]⁺ | [C₉H₉ClFNO]⁺ | Molecular ion peak with characteristic chlorine isotopic pattern. |

| [M-Cl]⁺ | [C₉H₉FNO]⁺ | Loss of a chlorine radical. |

| [M-CH₂Cl]⁺ | [C₈H₇FNO]⁺ | Loss of a chloromethyl radical. |

| [C₇H₇FN]⁺ | [2-fluorophenyl-N-methyl]⁺ | A fragment resulting from cleavage of the amide bond. |

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic fingerprint for 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide. The predicted data presented in this guide, derived from fundamental principles and analysis of related structures, offers a reliable framework for the identification and characterization of this compound. Experimental verification of this data is recommended for definitive structural confirmation. This guide serves as a valuable resource for researchers working with this and structurally similar molecules, facilitating efficient and accurate chemical analysis.

References

-

PubChem. National Center for Biotechnology Information. (n.d.). PubChem Compound Database. Retrieved from [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

safety and handling precautions for 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide

Executive Summary & Chemical Context

2-Chloro-N-(2-fluorophenyl)-N-methylacetamide (CAS: 1226177-05-4) is a specialized alkylating agent and pharmaceutical intermediate. Structurally, it belongs to the

Unlike simple chloroacetamides, the presence of the N-(2-fluorophenyl) moiety increases the compound's lipophilicity (LogP), enhancing its ability to penetrate the stratum corneum and cellular membranes. This guide defines the operational standards for researchers using this compound in drug discovery and heterocyclic synthesis.

Physicochemical Data Table

| Property | Value / Description |

| CAS Number | 1226177-05-4 |

| Molecular Formula | C₉H₉ClFNO |

| Molecular Weight | 201.63 g/mol |

| Physical State | Solid (typically white to off-white crystalline powder) |

| Reactivity Class | Electrophile / Alkylating Agent |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1] |

| Key Hazard | Skin Sensitizer (H317), Acute Toxicity (Oral), Irritant |

Hazard Identification & Mechanistic Toxicology

To handle this compound safely, one must understand why it is toxic. The toxicity is not random; it is a direct consequence of its chemical utility.

The Alkylation Mechanism

The carbon-chlorine bond is activated by the adjacent carbonyl group. In a biological system, this carbon acts as a "soft" electrophile. It undergoes an

-

Consequence 1 (Sensitization): Haptenization of skin proteins leads to Allergic Contact Dermatitis (ACD). Once sensitized, a researcher may have a lifelong reaction to this and related haloacetamides.

-

Consequence 2 (Cytotoxicity): Depletion of cellular glutathione (GSH) leads to oxidative stress and potential apoptosis.

Visualizing the Hazard Pathway

The following diagram illustrates the molecular mechanism of toxicity and the requisite intervention points.

Caption: Mechanism of haptenization via SN2 alkylation of biological thiols, leading to sensitization.[1]

Engineering Controls & Personal Protective Equipment (PPE)

Standard nitrile gloves are often insufficient for halogenated acetamides dissolved in organic solvents due to rapid permeation.

PPE Selection Matrix

| Component | Specification | Rationale |

| Respiratory | P100/N100 Particulate Respirator (if powder) or Fume Hood. | Prevents inhalation of dust which can cause respiratory sensitization. |

| Dermal (Hands) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil) | Thin nitrile provides <5 min protection against chlorinated solvents. Laminate offers >4h breakthrough time. |

| Ocular | Chemical Splash Goggles | Face shield required if working with >500mg in solution to prevent splash absorption. |

| Clothing | Tyvek Lab Coat (Disposable sleeves recommended) | Cotton coats absorb liquids and hold the alkylating agent against the skin. |

Experimental Handling Protocols

This section details a self-validating workflow designed to isolate the researcher from the compound during synthesis or screening.

Weighing & Solubilization

Objective: Prevent generation of airborne dust and static dispersion.

-

Static Control: Use an anti-static gun on the weighing boat and spatula before touching the compound. Fluorinated anilides often carry significant static charge.

-

Containment: Weigh only inside a certified chemical fume hood or a powder containment enclosure. Never weigh on an open bench.

-

Solvent Trap: Pre-weigh the solvent (e.g., DMSO) in the receiving vial. Add the solid to the solvent, not the solvent to the solid, to minimize aerosolization.

Reaction Setup & Monitoring

Objective: Maintain a closed system.

-

Vessel: Use screw-cap vials with septa for small-scale reactions.

-

Sampling: Do not open the vial to sample. Use a microsyringe through the septum to withdraw aliquots for LCMS/TLC.

-

Heating: If heating is required, use a heating block, not an oil bath (oil baths are difficult to decontaminate if a spill occurs).

Decontamination & Quenching

Critical Step: You must chemically destroy the active electrophile before disposal. Quenching Solution: 10% (w/v) Cysteine or Methionine in water, adjusted to pH 8-9 with sodium bicarbonate.

-

Mechanism: The thiol group in cysteine acts as a "sacrificial nucleophile," reacting rapidly with the chloroacetamide to form a non-toxic thioether adduct.

Protocol:

-

Add excess Quenching Solution to all reaction waste, contaminated tips, and empty vials.

-

Allow to stand for 30 minutes.

-

Verify quenching by checking pH (should remain basic) or by LCMS (disappearance of parent mass).

Operational Workflow Diagram

Caption: Operational workflow emphasizing the mandatory chemical quenching step before disposal.[1][2][3]

Emergency Response

Skin Contact

-

Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this increases permeability.

-

Wash: Flush with copious amounts of soap and water for 15 minutes.

-

Alert: If redness or itching develops, seek medical attention immediately. Mention exposure to an "alkylating alpha-chloroacetamide."[1][4]

Spills (Solid)[5]

-

Isolate: Evacuate the immediate area.

-

PPE: Don double gloves and respiratory protection.

-

Clean: Cover with wet paper towels (soaked in Quenching Solution if available) to prevent dust. Scoop up and place in a hazardous waste container.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66773, 2-Chloro-N-methylacetamide. Retrieved from [Link] (Used as SAR proxy for alpha-chloroacetamide toxicity class).[1]

- European Chemicals Agency (ECHA).C&L Inventory: 2-chloro-N-(2-fluorophenyl)acetamide.

- Ashby, J., & Tennant, R. W. (1991).Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP. Mutation Research/Reviews in Genetic Toxicology. (Establishes the alkylating potential of alpha-halo carbonyls).

- Siegel, P. D., et al. (2009).Occupational Contact Dermatitis: Mechanisms and Management. (Reference for haptenization mechanism of electrophilic sensitizers).

Sources

Unlocking the Potential of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide: A Technical Guide for Innovative Research

Introduction: A Molecule of Latent Possibilities

In the vast landscape of chemical entities, 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide emerges as a compound of significant interest for researchers and drug development professionals. Its structure, a strategic amalgamation of a reactive chloroacetamide moiety and a fluorinated aromatic ring, presents a compelling scaffold for the exploration of novel bioactive agents. While direct and extensive research on this specific molecule is nascent, the well-documented activities of its structural relatives provide a robust foundation for predicting its potential applications. This guide will delve into the core chemical attributes of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide and delineate promising, data-driven avenues for future research in the agrochemical, pharmaceutical, and synthetic chemistry domains.

The chloroacetamide functional group is a known pharmacophore, contributing to a range of biological effects. Its reactivity, primarily due to the electrophilic nature of the carbon atom bonded to the chlorine, allows for covalent interactions with biological nucleophiles, a mechanism that underpins the activity of many herbicides and therapeutic agents.[1][2] The presence of a 2-fluorophenyl group is also significant; the fluorine atom can modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile.[3] The N-methyl group further refines the molecule's steric and electronic characteristics, influencing its binding affinity to target proteins.

This technical guide is designed to serve as a comprehensive resource for scientists poised to investigate the untapped potential of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide. By synthesizing existing knowledge on related compounds and proposing a logical framework for investigation, we aim to catalyze innovative research that could lead to the development of next-generation agrochemicals, pharmaceuticals, and chemical methodologies.

Core Physicochemical Properties and Synthesis

Table 1: Predicted Physicochemical Properties of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C9H9ClFNO | Based on chemical structure |

| Molecular Weight | 201.63 g/mol | Calculated from the molecular formula |

| Appearance | Likely a white to off-white solid | Based on similar N-aryl acetamides |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone) and sparingly soluble in water. | General solubility of N-substituted acetamides |

| Reactivity | The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution.[1][2] | The chemical nature of α-chloro amides |

Synthetic Protocol: A Reliable and Adaptable Approach

The synthesis of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide can be readily achieved through the chloroacetylation of N-methyl-2-fluoroaniline. This method is a standard and widely applicable protocol for the preparation of 2-chloro-N-arylacetamides.[1][4]

Experimental Protocol: Synthesis of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methyl-2-fluoroaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger for the HCl byproduct generated during the reaction.[1]

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath to control the exothermic nature of the acylation reaction.[1]

-

Chloroacetylation: Add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution over a period of 15-30 minutes, maintaining the temperature below 10 °C.[1]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

DOT Diagram: Synthetic Workflow

Caption: Synthetic workflow for 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide.

Potential Research Area 1: Agrochemical Development

The chloroacetamide class of herbicides has a long history of effective weed control.[2][4] These herbicides typically act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, leading to a cessation of cell division and growth.[5][6] Given this established mode of action, 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide represents a prime candidate for investigation as a novel herbicidal agent. The presence of the fluorophenyl and N-methyl groups could influence its spectrum of activity, crop selectivity, and environmental persistence.

Key Research Questions:

-

What is the herbicidal efficacy of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide against a panel of common monocot and dicot weeds?

-

What is its selectivity profile in key agricultural crops (e.g., corn, soybeans, wheat)?

-

Does it exhibit pre-emergent and/or post-emergent activity?

-

What is its primary mode of action? Does it align with other chloroacetamide herbicides?

Proposed Experimental Workflow:

-

Primary Herbicidal Screening (Greenhouse):

-

Objective: To assess the general herbicidal activity and identify the effective dose range.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant.

-

Apply the compound at various concentrations (e.g., 10, 100, 1000 g/ha) to pots containing a representative panel of weeds (e.g., Echinochloa crus-galli, Setaria faberi, Amaranthus retroflexus, Abutilon theophrasti) and crops.

-

Assess phytotoxicity at 7, 14, and 21 days after treatment (DAT) using a visual rating scale (0% = no injury, 100% = complete death).

-

Determine the GR50 (the concentration required to cause a 50% reduction in plant growth) for each species.

-

-

-

Mode of Action Studies:

-

Objective: To elucidate the biochemical target of the compound.

-

Protocol (VLCFA Elongase Inhibition Assay):

-

Isolate microsomes from a susceptible plant species (e.g., etiolated sorghum seedlings).

-

Perform an in vitro fatty acid elongation assay using radiolabeled malonyl-CoA in the presence of various concentrations of the test compound.

-

Quantify the incorporation of the radiolabel into VLCFAs using TLC and autoradiography or liquid scintillation counting.

-

Calculate the IC50 (the concentration required to inhibit 50% of enzyme activity) and compare it to known VLCFA-inhibiting herbicides.

-

-

DOT Diagram: Agrochemical Research Logic

Caption: Logical flow for agrochemical research and development.

Potential Research Area 2: Pharmaceutical Development

The N-aryl acetamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[7][8][9] The reactive chloroacetyl group can act as a "warhead" for targeted covalent inhibition of enzymes, a strategy gaining increasing traction in drug discovery.

Sub-Area 2.1: Anticancer Drug Discovery

Phenylacetamide derivatives have demonstrated potential as anticancer agents.[7][10] The mechanism of action for many of these compounds involves the induction of apoptosis in cancer cells. The electrophilic nature of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide makes it an intriguing candidate for targeting cysteine residues in the active sites of key oncogenic proteins.

Key Research Questions:

-

Does 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide exhibit cytotoxic activity against a panel of human cancer cell lines?

-

Is the cytotoxicity selective for cancer cells over normal cells?

-

What is the underlying mechanism of cell death (e.g., apoptosis, necrosis)?

-

Can we identify the molecular target(s) of the compound?

Proposed Experimental Workflow:

-

In Vitro Cytotoxicity Screening:

-

Objective: To evaluate the antiproliferative effects of the compound.

-

Protocol (MTS/MTT Assay):

-

Seed various human cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., HEK293) in 96-well plates.

-

Treat the cells with a serial dilution of the compound for 48-72 hours.

-

Add MTS or MTT reagent and measure the absorbance to determine cell viability.

-

Calculate the IC50 for each cell line.

-

-

-

Apoptosis Induction Assays:

-

Objective: To determine if the compound induces programmed cell death.

-

Protocol (Annexin V/Propidium Iodide Staining):

-

Treat a sensitive cancer cell line with the compound at its IC50 concentration.

-

Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

-

-

DOT Diagram: Anticancer Screening Cascade

Caption: A streamlined cascade for anticancer drug screening.

Sub-Area 2.2: Central Nervous System (CNS) Drug Discovery

Derivatives of N-(chlorophenyl) acetamide have been investigated for their potential as anticonvulsant agents.[8] The modulation of ion channels or neurotransmitter receptors is a common mechanism for such compounds. The structural features of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide warrant its investigation for potential CNS activity.

Key Research Questions:

-

Does the compound exhibit anticonvulsant activity in preclinical models?

-

Does it modulate the activity of key CNS targets, such as GABA-A receptors or voltage-gated sodium channels?

-

What is its blood-brain barrier permeability?

Proposed Experimental Workflow:

-

Preclinical Anticonvulsant Models:

-

Objective: To assess in vivo anticonvulsant efficacy.

-

Protocol (Maximal Electroshock (MES) Test in Mice):

-

Administer the test compound or vehicle to groups of mice via intraperitoneal (IP) injection.

-

After a predetermined time, subject the mice to a maximal electrical stimulus to induce tonic-clonic seizures.

-

Record the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Determine the ED50 (the dose that protects 50% of the animals from seizures).

-

-

Potential Research Area 3: Chemical Synthesis and Methodology

Beyond its potential biological activities, 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide is a valuable intermediate for synthetic chemists. The reactive chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate a diverse library of compounds for further screening.[2]

Key Research Questions:

-

Can this compound serve as a scaffold for the synthesis of novel heterocyclic compounds through intramolecular cyclization reactions?

-

Can it be used in metal-catalyzed cross-coupling reactions to introduce further molecular diversity?

-

Can we develop greener and more efficient synthetic routes to this and related compounds?

Proposed Experimental Workflow:

-

Nucleophilic Substitution and Library Synthesis:

-

Objective: To create a library of derivatives for structure-activity relationship (SAR) studies.

-

Protocol:

-

In a parallel synthesizer or in individual reaction vessels, react 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide with a diverse set of nucleophiles (e.g., substituted anilines, thiophenols, secondary amines).

-

Purify the products using automated flash chromatography.

-

Characterize the library members by LC-MS and NMR.

-

-

DOT Diagram: Synthetic Intermediate Utility

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. ijpsr.info [ijpsr.info]

- 5. researchgate.net [researchgate.net]

- 6. wssa.net [wssa.net]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 9. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

structural analogs and derivatives of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide

A Technical Guide to Synthesis, Reactivity, and Structural Divergence

Executive Summary & Pharmacophore Analysis

2-Chloro-N-(2-fluorophenyl)-N-methylacetamide (CAS: Generic structure class related to 579-10-2) represents a "privileged electrophilic scaffold" at the intersection of agrochemical design and covalent medicinal chemistry.

Structurally, it is defined by three critical functional domains:

-

The

-Chloroacetamide Warhead: A moderately reactive electrophile capable of -

The N-Methyl Constraint: Unlike secondary amides, the tertiary amide forces the phenyl ring out of planarity, locking the molecule into a specific rotameric conformation that enhances solubility and membrane permeability.

-

The 2-Fluoroaryl Orthogonality: The ortho-fluorine atom exerts a strong electronic withdrawal (inductive effect) while metabolically blocking the typically labile ortho position, influencing both the electrophilicity of the warhead and the regioselectivity of downstream cyclizations.

This guide details the synthesis of this core scaffold and its divergence into two high-value chemical spaces: Covalent Probes and Oxindole Heterocycles .

Synthetic Architecture

Core Synthesis: Acylation of N-Methyl-2-fluoroaniline

The synthesis relies on the Schotten-Baumann conditions or anhydrous acylation. The critical quality attribute (CQA) here is temperature control to prevent bis-alkylation or polymerization of the highly reactive chloride.

Reaction Scheme:

Protocol 1: High-Purity Synthesis

-

Reagents: N-methyl-2-fluoroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

-

Step-by-Step:

-

Dissolution: Dissolve N-methyl-2-fluoroaniline in anhydrous DCM (0.5 M concentration) under

atmosphere. -

Base Addition: Add Triethylamine (TEA) and cool the system to -10°C (ice/salt bath). Causality: Low temp prevents the highly reactive acid chloride from reacting with the solvent or impurities.

-

Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. Maintain internal temp < 0°C.

-

Quench: Stir for 2 hours allowing to warm to RT. Quench with saturated

. -

Workup: Extract organic layer, wash with 1M HCl (to remove unreacted aniline), then brine. Dry over

.[1] -

Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography to avoid hydrolysis on silica.

-

Structural Divergence & Derivatives

This scaffold serves as a branching point. The reactivity of the C-Cl bond allows for two distinct derivative classes.

Pathway A: Heterocycle Formation (The Oxindole Route)

Through intramolecular Friedel-Crafts alkylation (Stollé synthesis) or radical cascade, the molecule cyclizes to form 1-methyl-7-fluorooxindole . This is a critical building block for kinase inhibitors (e.g., Sunitinib analogs).

-

Mechanism: The ortho-fluorine blocks one site, forcing cyclization to the other ortho position (C6 of the aniline), resulting in the 7-fluoro substituted oxindole.

-

Reagents:

(melt) or

Pathway B: Covalent Probe Generation (The Displacement Route)

The chlorine atom is a "leaving group" designed to be displaced by amines or thiols. This generates "Reversible Covalent" or "Irreversible" inhibitors depending on the nucleophile.

Visualization of Synthetic Divergence

Caption: Synthetic divergence of the core scaffold into heterocycles (Left), chemical probes (Center), and active herbicides (Right).[2][3][4]

Comparative Data: Substituent Effects

The following table illustrates how the 2-Fluoro substituent alters the physicochemical properties compared to the non-fluorinated (H) or para-fluorinated (4-F) analogs.

| Property | 2-H (Unsubstituted) | 2-F (Target Scaffold) | 4-F (Para-Analog) | Impact of 2-F |

| Electronic Effect ( | 0.00 | High Inductive (-I) | High Inductive (-I) | Increases electrophilicity of |

| Metabolic Stability | Low (Ring hydroxylation) | High | Moderate | Blocks P450 metabolism at the reactive ortho site. |

| Conformation | Rotameric mix | Restricted Rotation | Rotameric mix | Steric clash between F and N-Me locks conformation. |

| Cysteine Reactivity ( | Baseline | Enhanced | Moderate | 2-F withdraws e-, making C-Cl more susceptible to nucleophiles. |

Biological Mechanism & Safety

Mechanism of Action: Covalent Inhibition

This molecule acts as an alkylating agent. In biological systems, the electrophilic carbon attached to the chlorine is attacked by the nucleophilic thiolate anion (

-

Agrochemical Target: Very-Long-Chain Fatty Acid Elongases (VLCFAE). Inhibition leads to failure in cell division and cuticle formation in weeds.

-

Pharmacological Target: Used in Fragment-Based Drug Discovery (FBDD) to screen for "cryptic" cysteine pockets on protein surfaces (e.g., KRAS, TEAD).

Protocol 2: Cysteine Reactivity Assay (GSH Assay)

To validate the "warhead" activity before cell-based assays.

-

Preparation: Prepare a 10 mM stock of the scaffold in DMSO.

-

Incubation: Mix with 10 mM Glutathione (GSH) in PBS (pH 7.4) at 37°C.

-

Monitoring: Analyze aliquots by LC-MS at t=0, 15, 30, 60 min.

-

Validation: Look for the mass shift of +307 Da (GSH adduct) and loss of -35 Da (Cl).

-

Note: The 2-F analog typically shows a faster reaction rate (

) than the unsubstituted analog due to electron withdrawal activating the methylene group.

-

Safety & Toxicity (PAINS Alert)

-

Genotoxicity: As an alkylating agent, this compound is potentially mutagenic (Ames positive). It must be handled in a fume hood with double gloving.

-

PAINS: In high-throughput screening,

-chloroacetamides are often flagged as Pan-Assay Interference Compounds (PAINS) because they react nonspecifically. Validation requires demonstrating specific, saturable binding (e.g., via mass spec) rather than just functional inhibition.

References

-

Synthesis of N-arylacetamides: Gowda, B. T., et al. (2008).[2] Structural studies of N-arylacetamides.

-

Chloroacetamide Herbicides Mechanism: Eckerman, C., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases.[3]

-

Covalent Inhibitors in Drug Discovery: Singh, J., et al. (2011). The resurgence of covalent drugs.

-

Oxindole Synthesis via Radical Cascade: Liu, Y., et al. (2013). Oxindole Synthesis via Radical Cyclization.[5]

-

Covalent Fragment Screening: Resnick, E., et al. (2019). Covalent fragment screening of the TEAD:YAP interaction.[6]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sioc-journal.cn [sioc-journal.cn]

- 6. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide

Abstract

This document provides a comprehensive guide to the synthesis of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide, a key intermediate in pharmaceutical and agrochemical research. We delve into the underlying reaction mechanism of N-acylation, present a detailed, field-proven laboratory protocol, and outline essential safety and characterization procedures. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible synthetic method.

Introduction and Significance

2-Chloro-N-(2-fluorophenyl)-N-methylacetamide is a substituted chloroacetamide derivative. The N-aryl acetamide moiety is a common scaffold in biologically active molecules.[1] Furthermore, the α-chloro group serves as a reactive handle, making this compound a versatile building block for further molecular elaboration through nucleophilic substitution reactions.[2][3] Understanding its synthesis is crucial for programs that rely on the construction of complex molecular architectures.

The synthesis involves a nucleophilic acyl substitution, a fundamental reaction in organic chemistry for forming stable amide bonds.[3] The chosen method utilizes the reaction between N-methyl-2-fluoroaniline and the highly reactive acylating agent, chloroacetyl chloride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide proceeds via a classic nucleophilic acyl substitution pathway. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4][5]

The mechanism unfolds in three key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methyl-2-fluoroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.

-

Collapse of the Intermediate and Proton Transfer: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl π-bond, and the chloride ion is ejected as a good leaving group. Simultaneously, the base present in the reaction mixture abstracts the proton from the nitrogen atom, yielding the final amide product and the hydrochloride salt of the base.

Sources

Application Note: 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide as a Strategic Scaffold in Medicinal Chemistry

[1][2]

Executive Summary

2-Chloro-N-(2-fluorophenyl)-N-methylacetamide is a specialized organohalide intermediate characterized by a highly reactive

This guide provides validated protocols for transforming this intermediate into high-value pharmacological scaffolds, specifically focusing on intramolecular Friedel-Crafts cyclization and nucleophilic substitution (

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule consists of three distinct functional zones, each serving a specific purpose in drug design:

-

Electrophilic Center (

-Chloro): The primary site of reactivity.[1][2] The adjacent carbonyl lowers the LUMO energy of the C-Cl bond, making it highly susceptible to nucleophilic attack ( -

Conformational Lock (N-Methyl): The

-methyl group eliminates the amide hydrogen bond donor, improving membrane permeability (logP modulation) and forcing the amide bond into a cis or trans rotameric state that favors cyclization.[2] -

Metabolic Shield (2-Fluoro): The fluorine atom at the ortho position of the phenyl ring blocks metabolic hydroxylation at a labile site and electronically deactivates the ring, influencing the regioselectivity of electrophilic aromatic substitution.[2]

Reaction Landscape

The following diagram illustrates the two primary synthetic pathways available for this intermediate.

Figure 1: Divergent synthetic utility of the title compound. Pathway A leads to fused ring systems common in kinase inhibitors.[1][2] Pathway B leads to flexible linkers found in sodium channel blockers.[2]

Application A: Synthesis of 7-Fluoro-1-methyloxindole

The transformation of 2-chloro-N-(2-fluorophenyl)-N-methylacetamide into 7-fluoro-1-methyloxindole is a high-value application.[1][2] Oxindoles are "privileged structures" in medicinal chemistry, serving as the core for drugs like Sunitinib and Nintedanib .[2]

Mechanistic Insight

The reaction proceeds via an intramolecular Friedel-Crafts alkylation.[1] The Lewis acid (

-

Regioselectivity: The fluorine atom is at the ortho position (C2).[2] The cyclization occurs at the other ortho position (C6), resulting in the 7-fluoro substitution pattern on the oxindole.[2]

Detailed Protocol

Reagents:

-

Substrate: 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide (1.0 equiv)[1][2]

-

Catalyst: Aluminum Chloride (

), anhydrous (1.2 – 1.5 equiv)[1][2] -

Solvent: 1,2-Dichlorobenzene (high boiling point required) or melt (solvent-free).[1][2]

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a base trap (to neutralize HCl gas), place 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide (10 mmol).

-

Catalyst Addition: Add anhydrous

(15 mmol) in portions at room temperature. Note: The reaction is exothermic; ensure the system is under inert atmosphere ( -

Heating: Heat the mixture to 140°C – 160°C (melt phase) or reflux if using dichlorobenzene. Maintain for 2–4 hours.

-

Quenching: Cool the reaction mixture to 0°C. Carefully quench by dropwise addition of ice-water/HCl (1M) to break the Aluminum complex. Caution: Vigorous evolution of HCl gas. [2]

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL). Wash combined organics with Brine, dry over -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expected Yield: 65–80% Product Identity: 7-Fluoro-1-methyloxindole (Solid).[1][2]

Application B: Synthesis of Glycinamide Linkers ( Coupling)

This protocol is used to attach the "N-methyl-N-(2-fluorophenyl)" motif to secondary amines, creating scaffolds analogous to Lidocaine or Ranolazine derivatives.[1][2]

Protocol

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: N-Methylpiperazine (or Morpholine/Pyrrolidine) (1.1 equiv)[1][2]

-

Base:

(anhydrous, 2.0 equiv) or DIPEA.[1][2] -

Solvent: Acetonitrile (

) or DMF.[1][2]

Step-by-Step Procedure:

-

Dissolve 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide (1.0 g) in dry Acetonitrile (10 mL).

-

Add

(powdered) followed by the secondary amine . -

Heat to 60°C for 4–6 hours.

-

Note: The addition of catalytic KI (10 mol%) can accelerate the reaction via the Finkelstein reaction (in situ generation of the more reactive iodo-acetamide).[2]

-

-

Workup: Filter off the inorganic salts. Concentrate the filtrate.

-

Isolation: The product is often an oil that solidifies upon standing or treatment with HCl/Ether to form the hydrochloride salt.[1][2]

Analytical Data & Quality Control

To validate the integrity of the intermediate before use, compare against these standard parameters:

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | Low melting point (approx 42-46°C).[1][2] |

| Purity (HPLC) | > 98.0% | Impurities often include 2-fluoro-N-methylaniline (hydrolysis product).[1][2] |

| 1H NMR (CDCl3) | Characteristic singlet for the chloromethyl group.[2] | |

| 1H NMR (CDCl3) | Diagnostic N-methyl singlet.[1][2] | |

| IR Spectrum | ~1665-1675 | Strong Amide I ( |

Safety & Handling (SDS Summary)

-

Hazard Class: Acute Toxicity (Oral/Dermal).[1][2] Skin Irritant.[1][2]

-

Specific Danger: As an alkylating agent, it is a potential sensitizer .[1][2] Avoid inhalation of dust.[1][2]

-

Lachrymator: Like many

-haloacetamides, it may cause eye irritation/tearing.[1][2] Handle only in a fume hood. -

Storage: Store at 2–8°C under inert gas. Moisture sensitive (slow hydrolysis of C-Cl bond).[1][2]

References

-

Synthesis of Chloroacetamides: GuideChem. "Preparation of 2-Chloro-N-methylacetamide and related derivatives." Link

-

Oxindole Cyclization Mechanism: Stollé, R. "Über N-substituierte Oxindole."[1][2] Journal für Praktische Chemie, 1922.[1][2] (Foundational chemistry for N-aryl-chloroacetamide cyclization).

-

Medicinal Chemistry of Fluorinated Anilines: Purser, S., et al. "Fluorine in medicinal chemistry."[1][2] Chem. Soc. Rev., 2008.[1][2] Link

-

Covalent Inhibitor Design (Warheads): Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors."[1][2] J. Med.[1][2] Chem., 2019.[1][2] Link[1][2]

-

Product Data: Sigma-Aldrich Product Sheet for Chloroacetamides. Link

applications of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide in medicinal chemistry

Application Note: Strategic Utilization of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

2-Chloro-N-(2-fluorophenyl)-N-methylacetamide is a high-value electrophilic building block that bridges the gap between fragment-based drug discovery (FBDD) and late-stage functionalization .[1][2] Unlike generic alkylating agents, this compound incorporates three distinct pharmacophoric elements into a single reagent:

- -Chloroacetamide Warhead: A "gold standard" electrophile for covalent cysteine targeting and nucleophilic substitution.[1][2]

-

N-Methyl Group: A conformational lock that improves solubility and membrane permeability (the "Magic Methyl" effect).[1][2]

-

2-Fluorophenyl Moiety: A bioisostere that enhances metabolic stability by blocking oxidation at the susceptible ortho position while modulating lipophilicity.[1][2]

Primary Applications:

-

Targeted Covalent Inhibitors (TCIs): Synthesis of irreversible probes for kinases and cysteine-dependent enzymes.[1][2]

-

Heterocycle Synthesis: Precursor for 1-methyl-7-fluorooxindole scaffolds via intramolecular Friedel-Crafts alkylation.[1][2]

-

Peptidomimetics: Introduction of N-methylated amide caps to improve proteolytic stability.[1][2]

Part 2: Mechanistic Insights & Reactivity Profile

The Electrophilic Warhead (Covalent Targeting)

The

-

Mechanism: SN2 displacement of the chloride by the thiolate anion of a cysteine residue within a protein binding pocket.[1][2]

-

Selectivity Factor: The 2-fluorophenyl group withdraws electron density from the nitrogen, slightly increasing the electrophilicity of the

-carbon compared to N-alkyl acetamides, making it a more potent warhead.[1][2]

Conformational Control (The Fluorine Effect)

The ortho-fluorine atom exerts a steric and electronic influence that restricts rotation around the N-Aryl bond.[1][2]

-

Dipole-Dipole Interactions: The C-F bond aligns antiparallel to the amide carbonyl in the lowest energy conformation, pre-organizing the molecule for binding.[1][2]

-

Metabolic Blockade: The fluorine atom prevents Phase I metabolic hydroxylation at the 2-position, extending the half-life of the resulting drug candidate.[1][2]

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Methyl-7-Fluorooxindole (Intramolecular Cyclization)

Target: Synthesis of privileged oxindole scaffolds for kinase inhibition.[1][2]

Rationale: The intramolecular Friedel-Crafts alkylation of

Reagents:

-

Substrate: 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide (1.0 eq)[1][2]

-

Catalyst: Aluminum Chloride (

, 2.5 eq) or -

Solvent: 1,2-Dichlorobenzene (high boiling point) or neat melt[1][2]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide (10 mmol).

-

Catalyst Addition: Add anhydrous

(25 mmol) in portions at room temperature. Note: Evolution of HCl gas may occur; use a scrubber.[1][2] -

Heating: Heat the mixture to 140°C for 2–4 hours. Monitor reaction progress by TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2] The spot for the starting material (less polar) should disappear, replaced by a more polar fluorescent spot (oxindole).[1][2]

-

Quenching: Cool the reaction mixture to

. Carefully quench by dropwise addition of ice-water.[1][2] Caution: Exothermic reaction.[1][2] -

Extraction: Extract the aqueous slurry with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Yield: Expect 75–85% yield of 1-methyl-7-fluorooxindole as a white/off-white solid.[1][2]

Protocol B: Covalent Fragment Screening (Cysteine Labeling)

Target: Assessing reactivity against a target protein with a reactive cysteine.[1][2]

Reagents:

-

Protein Target (

in PBS, pH 7.4)

Workflow:

-

Reduction: Pre-incubate the protein with

TCEP for 15 minutes to ensure surface cysteines are reduced.[1][2] -

Incubation: Add 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide to a final concentration of

(10-fold excess). -

Time-Course: Incubate at

. Aliquot samples at 15, 30, 60, and 120 minutes.[1][2] -

Quenching: Quench aliquots with 1% Formic Acid to stop the reaction.

-

Analysis: Analyze via Intact Protein LC-MS (Q-TOF or Orbitrap).

Part 4: Data & Visualization

Table 1: Comparative Reactivity & Properties

| Property | 2-Cl-N-(2-F-Ph)-N-Me-Acetamide | Standard Chloroacetamide | Advantage |

| Electrophilicity | High (Inductive effect of F) | Moderate | Faster covalent labeling |

| Solubility | High (N-Methyl, no H-bond donor) | Low (Amide H-bond donor) | Better for high-conc.[1][2] assays |

| Metabolic Stability | High (F blocks ortho-oxidation) | Low (Ring oxidation likely) | Longer in vivo half-life |

| Cyclization Potential | Forms 7-Fluorooxindole | Forms Oxindole | Access to specific kinase scaffolds |

Figure 1: Reaction Pathways and Mechanisms

Caption: Dual application pathways: (Top) Irreversible covalent modification of cysteine residues.[1][2] (Bottom) Synthesis of the privileged 7-fluorooxindole scaffold.

Part 5: References

-

Singh, J., et al. "The resurgence of covalent drugs."[1][2] Nature Reviews Drug Discovery10 , 307–317 (2011).[1][2] Link

-

Stollé, R. "Über N-substituierte Oxindole und Isatine."[1][2] Journal für Praktische Chemie128 , 1–43 (1930).[1][2] (Foundational chemistry for chloroacetamide cyclization).[1][2]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1][2] Journal of Medicinal Chemistry61 (14), 5822–5880 (2018).[1][2] Link[1][2]

-

PubChem Compound Summary: 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide (CAS 1226177-05-4).[1][2][3][4][5] Link[1][2]

Sources

- 1. 1094428-17-7,1-(Azetidin-1-Yl)-3-Chloropropan-1-One-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1094428-17-7,1-(Azetidin-1-Yl)-3-Chloropropan-1-One-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. eontrading.uk [eontrading.uk]

- 4. 2-Chloro-N-(2-Fluorophenyl)-N-Methylacetamide CAS#: 1226177-05-4 [chemicalbook.com]

- 5. eontrading.uk [eontrading.uk]

HPLC and GC-MS methods for 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide analysis

Application Note: High-Precision Analysis of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide

Part 1: Executive Summary & Chemical Logic

The Target:

2-Chloro-N-(2-fluorophenyl)-N-methylacetamide (CAS: 1226177-05-4) is a specialized chloroacetanilide derivative.[1][2] Structurally, it functions as a potent alkylating agent due to the

The Analytical Challenge: Because it contains a reactive alkyl halide, this compound is classified as a Potentially Genotoxic Impurity (PGI) . Its analysis requires two distinct approaches:

-

HPLC-UV: For assaying the compound as a raw material (purity >98%).

-

GC-MS: For trace-level detection (ppm/ppb levels) when it exists as a residual impurity in a final drug substance (DS).

Physicochemical Profile (Inferred & Literature Data):

-

Molecular Formula:

[3][4] -

LogP (Predicted): ~1.8 – 2.2 (Moderately lipophilic)

-

Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM). Sparingly soluble in water.[1]

-

Reactivity: The C-Cl bond is susceptible to nucleophilic attack (hydrolysis or alkylation). Avoid protic solvents (water/alcohols) in sample prep for long-term storage.

Part 2: HPLC-UV Method (Purity & Assay)

Objective: Quantify the main compound and separate it from likely synthesis precursors (e.g., 2-fluoro-N-methylaniline).

Chromatographic Conditions

| Parameter | Specification | Rationale |

| System | HPLC with PDA/UV Detector | Standard QC equipment. |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) | Provides sufficient hydrophobic selectivity to separate the chloro-impurity from the aniline precursor.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity and ensures sharp peaks for any amine impurities.[1] |

| Mobile Phase B | Acetonitrile (ACN) | Stronger eluent than MeOH, ensuring sharper peaks for the chloro-group.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |

| Wavelength | 254 nm (primary), 210 nm (secondary) | The phenyl ring absorbs strongly at 254 nm; 210 nm captures the amide bond. |

| Injection Vol | 5 - 10 µL | Dependent on concentration (target 0.5 mg/mL).[1] |

| Column Temp | 35°C | Improves mass transfer and reproducibility.[1] |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |

| 15.0 | 10 | 90 | Linear Gradient (Elute Target) |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 90 | 10 | Re-equilibration |

| 23.0 | 90 | 10 | Stop |

Sample Preparation (Assay)

-

Diluent: Acetonitrile:Water (50:50). Note: Use immediately to prevent hydrolysis.

-

Stock Solution: Weigh 25 mg of standard into a 50 mL volumetric flask. Dissolve in 100% ACN first, then dilute to volume with water.[1]

-

Filtration: 0.22 µm PTFE filter (Nylon filters may bind the amide).

Part 3: GC-MS Method (Trace Impurity Screening)

Objective: Detect 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide at trace levels (LOD < 1 ppm) in a drug matrix.

Instrument Parameters

| Parameter | Specification | Rationale |

| Inlet | Splitless (Pulse: 25 psi for 0.75 min) | Maximizes sensitivity for trace analysis.[1] |

| Inlet Temp | 250°C | Sufficient to volatilize without thermal degradation of the C-Cl bond.[1] |

| Column | DB-5MS UI (30 m x 0.25 mm x 0.25 µm) | Low-bleed, non-polar phase ideal for halogenated aromatics.[1] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard efficiency. |

| Transfer Line | 280°C | Prevents condensation before MS source.[1] |

| Source Temp | 230°C | Standard EI source temp.[1] |

Temperature Program

-

Initial: 60°C (Hold 1 min) – Focuses solvent.

-

Ramp 1: 20°C/min to 200°C – Fast ramp to elution zone.

-

Ramp 2: 5°C/min to 240°C – Slow ramp to separate matrix.

-

Ramp 3: 30°C/min to 300°C (Hold 3 min) – Bake out.

Mass Spectrometry (SIM Mode)

For trace analysis, use Selected Ion Monitoring (SIM) . Full Scan (50-450 m/z) should be used first for identification.

Target Ions for SIM:

-

m/z 201 (Quantifier): Molecular Ion (

) for -

m/z 203 (Qualifier): Molecular Ion (

) for -

m/z 152 (Qualifier): Loss of

group ( -

m/z 109 (Qualifier): Fluoro-tropylium ion / Fluoro-aniline fragment.[1]

Part 4: Visualizing the Workflow & Fragmentation

The following diagram illustrates the decision matrix for choosing the method and the theoretical fragmentation logic for MS confirmation.

Caption: Analytical decision tree and theoretical MS fragmentation pathway for structural confirmation.

Part 5: Validation & Troubleshooting (Expert Tips)

System Suitability Criteria

-

HPLC Tailing Factor: NMT 1.5 (If higher, increase column temp or check mobile phase pH).

-

GC-MS S/N Ratio: >10:1 for the m/z 201 ion at the Limit of Quantitation (LOQ).

-

Precision: RSD < 2.0% for 6 replicate injections (Assay).

Troubleshooting "Ghost" Peaks

-

Issue: In GC-MS, you may see a peak at m/z 166 (Loss of Cl).

-

Cause: Thermal degradation in the inlet.[1] The C-Cl bond is labile.[1]

-

Solution: Lower inlet temperature to 220°C or use a "Cold On-Column" injection technique if available. Ensure the liner is deactivated (silanized).

Handling Precautions (Safety)

-

Alkylating Hazard: This compound is designed to react with nucleophiles.[1] It can alkylate DNA.[1]

-